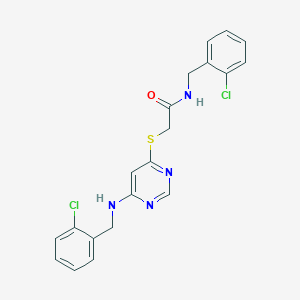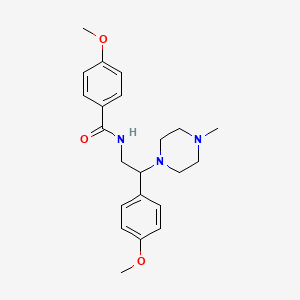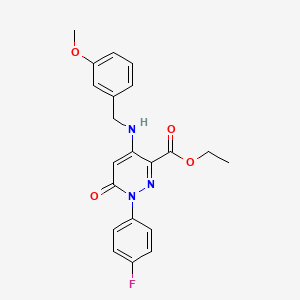
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of xanthene, which is a tricyclic compound consisting of two benzene rings fused to a central pyran ring. The presence of the dimethoxyphenyl group suggests that it may have properties similar to other compounds with this group, such as certain types of flavonoids .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the xanthene core, followed by the introduction of the dimethoxyphenyl group. This could potentially be achieved through a Friedel-Crafts acylation or alkylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the xanthene and phenyl groups) and ether linkages (from the dimethoxy group). The carbonyl groups in the dione moiety would also be a significant feature .Chemical Reactions Analysis
As a xanthene derivative, this compound could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ether and carbonyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly planar. The ether and carbonyl groups could potentially participate in hydrogen bonding, influencing its solubility .Applications De Recherche Scientifique
Antioxidant Activity
The compound may have potential antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial Activity
The compound could potentially exhibit antibacterial activity. Antibacterial compounds are used in medicine and everyday life to kill or inhibit the growth of bacteria to prevent and treat bacterial infections .
Anticancer Properties
The compound might have potential anticancer properties. Anticancer compounds are used to prevent or treat cancer, a group of diseases involving abnormal cell growth with the potential to invade or spread to other parts of the body .
Anti-inflammatory Properties
The compound could potentially have anti-inflammatory properties. Anti-inflammatory compounds are used to reduce inflammation, a process by which the body’s white blood cells and substances they produce protect us from infection with foreign organisms, such as bacteria and viruses .
Tyrosinase Inhibition
The compound might exhibit tyrosinase inhibition effects. Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that is responsible for the color of our skin, hair, and eyes. Inhibitors of this enzyme could potentially be used in the treatment of disorders related to the overproduction of melanin .
Nonlinear Optical (NLO) Applications
The compound could potentially be used in nonlinear optical (NLO) applications. Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light. This nonlinearity is typically observed only at very high light intensities .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O5/c1-24(2)10-15(26)21-18(12-24)30-19-13-25(3,4)11-16(27)22(19)20(21)14-8-7-9-17(28-5)23(14)29-6/h7-9,20H,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYFJFYAZGPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)
![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)



![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)